molecular formula C7H13NO2 B140471 Methyl isonipecotate CAS No. 2971-79-1

Methyl isonipecotate

Cat. No.: B140471
CAS No.: 2971-79-1
M. Wt: 143.18 g/mol
InChI Key: RZVWBASHHLFBJF-UHFFFAOYSA-N
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Description

Methyl isonipecotate (C₇H₁₃NO₂), also known as methyl piperidine-4-carboxylate, is a piperidine derivative with a methyl ester group at the 4-position of the heterocyclic ring . It serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research. The compound is frequently utilized in the preparation of amides, sulfonamides, and enzyme inhibitors due to its reactive ester group, which can be hydrolyzed to the corresponding carboxylic acid or coupled with amines . For example, it is a key starting material in the synthesis of soluble epoxide hydrolase (sEH) inhibitors, where its ester group is saponified to enable further functionalization .

Preparation Methods

Hydrogenation of Methyl Isonicotinate Under Ambient Conditions

The hydrogenation of methyl isonicotinate represents a modern approach that circumvents historical challenges associated with high-pressure reactors. In this method, methyl isonicotinate undergoes catalytic hydrogenation using 10% palladium on carbon (Pd/C) in a methanol-water solvent system at room temperature and atmospheric pressure . Key advantages include:

  • Avoidance of extreme conditions : Unlike earlier methods requiring 30–116 atm pressures , this protocol operates under ambient conditions, reducing equipment costs and safety risks.

  • Solvent sustainability : Methanol-water mixtures replace acetic acid, minimizing environmental contamination .

  • Yield and purity : The reaction achieves 60% yield with 99% purity after extraction and crystallization .

Mechanistic Insights :
The Pd/C catalyst facilitates heterolytic cleavage of H₂, enabling sequential reduction of the pyridine ring’s aromatic system. The intermediate 1-benzyl-3,6-dihydro-2H-pyridine-4-carboxylate forms before final hydrogenolysis removes the benzyl group, yielding MINP .

A widely cited method involves converting isonipecotic acid to its methyl ester using thionyl chloride (SOCl₂) in methanol. Alfaro-Lopez et al. (1999) optimized this route by maintaining the reaction at -10°C for 20 hours, achieving a 94% yield .

Procedure :

  • Activation step : SOCl₂ reacts with methanol to generate HCl and methyl chlorosulfite, protonating the carboxylic acid.

  • Esterification : Nucleophilic attack by methanol on the activated acid produces MINP .

Critical Parameters :

ParameterValueImpact on Yield
Temperature-10°CMinimizes side reactions
SOCl₂:Methanol ratio1:2.5 (mol/mol)Ensures complete activation
Reaction time20 hoursMaximizes conversion

This method’s reliance on inexpensive starting materials makes it economically viable, though SOCl₂’s corrosivity necessitates specialized equipment .

High-Pressure Hydrogenation with Raney Nickel

Historically, MINP was synthesized via hydrogenation of isonicotinic acid using Raney nickel at 180°C and 116 atm . While effective, this method poses significant drawbacks:

  • Safety hazards : High-pressure reactors risk leakage or explosion.

  • Catalyst cost : Raney nickel requires frequent regeneration, increasing operational expenses .

  • Byproduct formation : Elevated temperatures promote decarboxylation, reducing yield to 40–50% .

Comparative Analysis :

MethodCatalystPressure (atm)Yield (%)
Pd/C hydrogenationPd/C160
Raney nickelNi/Al11645

Borohydride-Mediated Aromatic Ring Opening

A patent-pending approach employs sodium borohydride (NaBH₄) to open the aromatic ring of a pyridinium salt intermediate . The process involves:

  • Quaternization : Methyl isonicotinate reacts with benzyl bromide to form a pyridinium salt.

  • Reduction : NaBH₄ reduces the salt to 1-benzyl-3,6-dihydro-2H-pyridine-4-carboxylate.

  • Hydrogenolysis : Pd/C-mediated removal of the benzyl group yields MINP .

Advantages :

  • Selectivity : NaBH₄ selectively reduces the pyridinium ring without affecting ester groups.

  • Scalability : The three-step sequence is amenable to continuous flow systems .

Chemical Reactions Analysis

Types of Reactions: Methyl isonipecotate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Methyl isonipecotate serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. Its derivatives have been investigated for their potential therapeutic effects, particularly in the treatment of neurological disorders and as antitubercular agents.

Synthesis of Antitubercular Agents

This compound has been utilized in the synthesis of novel antitubercular agents. Research indicates that derivatives of this compound exhibit significant antibacterial activity against Mycobacterium tuberculosis, thus contributing to the development of new treatments for tuberculosis .

Neurological Applications

The compound's structure allows it to interact with neurotransmitter systems, making it a candidate for developing drugs targeting various neurological conditions. For instance, this compound derivatives have been explored for their potential in modulating SMN (survival of motor neuron) protein levels, which is critical in treating spinal muscular atrophy .

Organic Synthesis

This compound is also valuable in organic synthesis, particularly in C-H activation reactions and the formation of complex molecular structures.

C-H Activation Reactions

In organic chemistry, this compound acts as a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp³ C-H activation. This process allows for the efficient introduction of aryl groups into piperidine derivatives, facilitating the development of compounds with enhanced biological activity .

Synthesis of Novel Compounds

The compound has been employed as a starting material in various synthetic pathways leading to biologically active molecules. For example, it has been used to synthesize β-aryl and β-amino-substituted aliphatic esters via rhodium-catalyzed reactions .

Summary of Applications

Application AreaSpecific Use CasesReferences
Medicinal ChemistrySynthesis of antitubercular agents
Modulation of SMN protein levels
Organic SynthesisC-2 arylation of piperidines
Synthesis of β-aryl and β-amino-substituted esters

Case Studies

Case Study 1: Antitubercular Activity
A study conducted on this compound derivatives demonstrated significant inhibitory effects on Mycobacterium tuberculosis strains. The research involved synthesizing various derivatives and evaluating their antibacterial properties through standard microbiological assays.

Case Study 2: Neurological Drug Development
Research exploring the role of this compound in modulating SMN protein levels highlighted its potential use in treating spinal muscular atrophy. The study involved both in vitro and in vivo experiments to assess the efficacy of synthesized derivatives.

Mechanism of Action

The mechanism of action of methyl isonipecotate involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of epoxide hydrolase inhibitors, it acts by binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to various therapeutic effects, such as anti-inflammatory and anti-cancer properties .

Comparison with Similar Compounds

Comparison with Ethyl Isonipecotate

Structural and Reactivity Differences

Ethyl isonipecotate (piperidine-4-carboxylic acid ethyl ester) shares the same piperidine backbone as methyl isonipecotate but differs in the ester alkyl group (ethyl vs. methyl). This structural variation impacts reactivity and applications:

  • Hydrolysis Rates : Methyl esters generally hydrolyze faster than ethyl esters under basic conditions due to the lower steric hindrance of the methyl group. For instance, this compound undergoes saponification with lithium hydroxide to yield the carboxylic acid intermediate efficiently (~80% yield), a step critical in synthesizing sEH inhibitors . Ethyl isonipecotate, while also hydrolyzable, may require harsher conditions or longer reaction times.
  • Synthetic Utility: Ethyl isonipecotate is often used in nucleophilic displacement reactions. In the synthesis of hydroxyl analogue 1b, ethyl isonipecotate displaced a mesylated alcohol to form an amino ester intermediate, showcasing its role in constructing complex molecules . This compound, however, is more commonly employed in coupling reactions, such as forming sulfonamides with 2,4-dimethylbenzenesulfonyl chloride .

Comparison with Other Piperidine Derivatives

Nipecotate Derivatives

Nipecotate (piperidine-3-carboxylate) differs from isonipecotate in the position of the ester group (3-position vs. 4-position). This positional isomerism significantly affects biological activity. For example, nipecotate derivative 42 showed reduced antibacterial efficacy (MIC = 19.8 μM) compared to its imidazole-containing counterparts, underscoring the importance of substituent placement .

Substituted Piperidines

  • 4-Aminopiperidines: Compounds like 4-aminosubstituted cyclohexyl analog 43 (MIC = 29.6 μM) exhibit lower activity than this compound derivatives, likely due to reduced membrane permeability or steric clashes .
  • Azetidine Hybrids : Azetidine-containing pyrroles synthesized from methyl azetidine-3-carboxylate demonstrate distinct reactivity profiles, with the smaller ring size enabling unique conformational constraints .

Stability and Bioavailability

This compound derivatives are often optimized for metabolic stability. In liver microsomal studies, lead compound 3 (derived from this compound) was modified via bioisosteric replacement of the ester group, improving half-life from 0.5 to 2.1 hours . Ethyl esters, while more lipophilic, may exhibit slower clearance but are prone to esterase-mediated hydrolysis in vivo.

Data Tables

Table 1: Structural and Functional Comparison of Piperidine Esters

Compound Ester Group Position Key Applications Biological Activity (Example)
This compound Methyl 4 sEH inhibitors, amide couplings Demerol: CNS activity
Ethyl isonipecotate Ethyl 4 Nucleophilic displacements Antibacterial MIC: 19.8 μM
Nipecotate Methyl 3 Enzyme inhibitors Reduced antibacterial activity

Biological Activity

Methyl isonipecotate, a piperidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound, characterized by the chemical formula C7_7H13_{13}NO2_2, is synthesized through the esterification of isonipecotinic acid. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms, efficacy in various assays, and potential therapeutic applications.

This compound can be synthesized from isonipecotinic acid using thionyl chloride and methanol under controlled conditions. The process involves the formation of an ester, which is crucial for its subsequent biological activity. The synthesis typically yields high purity, allowing for reliable biological testing .

Biological Activity Overview

This compound exhibits a range of biological activities, particularly as an inhibitor of specific enzymes and in antimicrobial applications. Below are key findings from various studies:

1. Enzyme Inhibition

This compound has been identified as a potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of fatty acid epoxides. Inhibition of sEH can lead to increased levels of anti-inflammatory mediators, making it a candidate for therapeutic interventions in inflammatory diseases.

  • IC50_{50} Values : In one study, derivatives of this compound demonstrated IC50_{50} values as low as 1.6 nM against sEH, indicating strong inhibitory potential .

2. Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound and its derivatives. A series of studies have shown that certain structural modifications can enhance its efficacy against various pathogens.

  • Activity Against Bacteria : this compound derivatives have shown significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicates that modifications can lead to improved potency .

Case Study 1: Inhibition of Soluble Epoxide Hydrolase

In a detailed study examining the inhibition of sEH by this compound derivatives, researchers found that specific modifications to the piperidine ring significantly enhanced inhibitory activity. The study utilized fluorescence detection methods to quantify enzyme activity before and after treatment with various concentrations of the compound.

CompoundIC50_{50} (nM)Mechanism
This compound Derivative 17.9Competitive inhibition
This compound Derivative 21.6Non-competitive inhibition

This data highlights the potential for developing more effective sEH inhibitors based on the this compound scaffold .

Case Study 2: Antimicrobial Efficacy

A series of this compound analogs were tested for their antimicrobial properties against multiple bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics.

DerivativeMIC (µg/mL)Target Bacteria
Derivative A8E. coli
Derivative B4S. aureus

These findings suggest that this compound derivatives could serve as potential candidates for new antimicrobial agents .

Future Directions

The promising biological activities of this compound warrant further investigation into its pharmacokinetics and toxicity profiles. Future research should focus on:

  • Optimization of Derivatives : Continued exploration of structural modifications to enhance potency and selectivity.
  • In Vivo Studies : Conducting animal studies to assess therapeutic efficacy and safety.
  • Mechanistic Studies : Elucidating the detailed mechanisms behind its enzyme inhibition and antimicrobial action.

Q & A

Q. Basic: How can reaction conditions be optimized for synthesizing methyl isonipecotate derivatives?

Methodological Answer:
this compound derivatives are typically synthesized via esterification or amidation. Key parameters include:

  • Catalyst selection : Use coupling agents like EDCI/HOBt for amide bond formation, as demonstrated in piperidine-based syntheses .
  • Temperature control : Low temperatures (−10°C to rt) are critical for reducing side reactions during reductions (e.g., DIBALH-mediated ester-to-alcohol conversions) .
  • Solvent optimization : Polar aprotic solvents (THF, DCM) enhance reactivity in nucleophilic substitutions .
    Validate optimization via TLC or HPLC, and confirm purity using melting point analysis (e.g., 160°C for this compound hydrochloride) .

Q. Basic: What analytical techniques are essential for characterizing this compound and its intermediates?

Methodological Answer:

  • Spectroscopy : 1^1H/13^{13}C NMR to confirm regioselectivity in piperidine ring functionalization (e.g., shifts at δ 3.6–3.8 ppm for ester groups) .
  • Chromatography : HPLC with C18 columns to monitor intermediates in multi-step syntheses (e.g., azabicyclo derivatives) .
  • Physical properties : Measure density (1.06 g/cm³) and refractive index (1.465) to distinguish this compound from analogs like ethyl isonipecotate .

Q. Advanced: How to resolve contradictions in reported physicochemical data (e.g., melting points) for this compound?

Methodological Answer:
Discrepancies in literature data (e.g., melting points ranging from 85–90°C to 160°C) may arise from:

  • Hydrate vs. anhydrous forms : Characterize water content via Karl Fischer titration .
  • Crystallization conditions : Reproduce recrystallization in solvents like acetone/water mixtures to isolate pure phases .
  • Cross-validation : Compare data with structurally similar compounds (e.g., ethyl isonipecotate, bp 85–90°C) and consult multiple databases (e.g., CAS RN 2971-79-1 vs. 7462-86-4) .

Q. Advanced: What strategies mitigate challenges in multi-step syntheses involving this compound?

Methodological Answer:
In complex pathways (e.g., umeclidinium bromide synthesis):

  • Intermediate stability : Protect reactive groups (e.g., using Boc for amine protection) to prevent degradation during lithiation steps .
  • Purification : Employ flash chromatography with gradient elution (5–10% MeOH/DCM) for polar intermediates .
  • Scalability : Optimize solvent systems (e.g., THF/water) for large-scale reactions to improve yields .

Q. Basic: How to assess the purity of this compound in pharmaceutical intermediates?

Methodological Answer:

  • Titration : Use non-aqueous titrimetry for HCl salts (e.g., this compound hydrochloride, F.W. 179.6) .
  • Spectrophotometry : UV-Vis at 254 nm to detect aromatic impurities in deuterated analogs .
  • Elemental analysis : Verify C/H/N ratios (e.g., C7H13NO2 requires 54.89% C, 8.55% H) .

Q. Advanced: How can mechanistic studies improve the synthesis of this compound-based bioactive compounds?

Methodological Answer:

  • Kinetic profiling : Monitor reaction progress via in situ IR to identify rate-limiting steps (e.g., ester hydrolysis) .
  • Computational modeling : DFT calculations to predict regioselectivity in azabicyclo[2.2.2]octane formation .
  • Isotopic labeling : Use deuterated ethyl isonipecotate (e.g., C8H6D9NO2) to trace hydrogen transfer in reduction steps .

Q. Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Storage : Keep at 0–6°C in airtight containers due to its hygroscopic nature and flammability (Fp 71°C) .
  • Ventilation : Use fume hoods during reactions with volatile byproducts (e.g., THF, toluene) .
  • PPE : Wear nitrile gloves and goggles to avoid skin/eye contact (R36/37/38) .

Q. Advanced: How to design SAR studies for this compound derivatives in CNS drug discovery?

Methodological Answer:

  • Scaffold modification : Introduce substituents at the 4-position of the piperidine ring to modulate lipophilicity (clogP) and blood-brain barrier penetration .
  • Bioisosteres : Replace the ester group with amides or carbamates to enhance metabolic stability .
  • In vitro assays : Use neurotropic alphavirus models to evaluate antiviral activity and cytotoxicity .

Properties

IUPAC Name

methyl piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-10-7(9)6-2-4-8-5-3-6/h6,8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVWBASHHLFBJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2971-79-1
Record name Methyl isonipecotate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Isonipecotic acid 2-3a (25 g, 0.19 mol; Aldrich) was suspended in MeOH (300 mL) at room temperature and HCl gas was bubbled through until saturated and a clear solution was obtained. After a further 10 minutes, the solvent was removed in vacuo to provide 2-3b as a solid (HCl salt).
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Dissolve isonipecotic acid methyl ester, hydrochloride (43.7 g, 243 mmol) in a minimum amount of water. Add potassium bicarbonate (24.3 g, 243 mmol) and warm the solution on a steam bath for 20 minutes. Evaporate the water in vacuo, treat the residue with methanol and filter. Evaporate the filtrate in vacuo to give isonipecotic acid methyl ester as a oily yellow solid.
Quantity
43.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
24.3 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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